N-cyclopropyl-2-[1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl]-2-hydroxyacetamide
Description
N-cyclopropyl-2-[1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl]-2-hydroxyacetamide is a complex organic compound that features a cyclopropyl group, a piperidine ring, and a substituted phenyl group
Properties
IUPAC Name |
N-cyclopropyl-2-[1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl]-2-hydroxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O3/c1-24-16-5-2-12(10-15(16)19)11-21-8-6-13(7-9-21)17(22)18(23)20-14-3-4-14/h2,5,10,13-14,17,22H,3-4,6-9,11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHBGCVKTCAUAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCC(CC2)C(C(=O)NC3CC3)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-[1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl]-2-hydroxyacetamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a Mannich reaction involving formaldehyde, a secondary amine, and a ketone.
Substitution on the Piperidine Ring: The piperidine intermediate is then reacted with 3-fluoro-4-methoxybenzyl chloride in the presence of a base such as potassium carbonate to introduce the substituted phenyl group.
Cyclopropyl Group Introduction: The cyclopropyl group is introduced via a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst like rhodium.
Hydroxyacetamide Formation: The final step involves the formation of the hydroxyacetamide group through an amidation reaction, typically using an acyl chloride and a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyacetamide group, forming corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the hydroxyacetamide, potentially converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, due to the presence of the methoxy and fluoro substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve strong acids or bases, depending on the specific substitution reaction.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups on the aromatic ring.
Scientific Research Applications
N-cyclopropyl-2-[1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl]-2-hydroxyacetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders such as depression and anxiety.
Biological Studies: The compound is used in research to understand its interaction with various biological targets, including neurotransmitter receptors.
Chemical Biology: It serves as a tool compound to study the effects of cyclopropyl and piperidine moieties on biological activity.
Pharmaceutical Development: It is explored for its pharmacokinetic properties and potential as a lead compound in drug development.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-[1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl]-2-hydroxyacetamide involves its interaction with specific molecular targets in the brain, such as neurotransmitter receptors. The compound may modulate the activity of these receptors, leading to altered neurotransmitter release and uptake, which can affect mood and behavior.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-2-[1-[(3-chloro-4-methoxyphenyl)methyl]piperidin-4-yl]-2-hydroxyacetamide
- N-cyclopropyl-2-[1-[(3-fluoro-4-methylphenyl)methyl]piperidin-4-yl]-2-hydroxyacetamide
Uniqueness
N-cyclopropyl-2-[1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl]-2-hydroxyacetamide is unique due to the specific combination of its substituents, which confer distinct pharmacological properties. The presence of the fluoro and methoxy groups on the phenyl ring can significantly influence its binding affinity and selectivity for certain biological targets compared to similar compounds.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
